molecular formula C13H12ClN3S2 B2953449 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034250-39-8

4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2953449
CAS No.: 2034250-39-8
M. Wt: 309.83
InChI Key: ANNZTCWMAXGXKC-UHFFFAOYSA-N
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Description

4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H12ClN3S2 and its molecular weight is 309.83. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

In the realm of organic synthesis, thiazole derivatives, including compounds related to 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride, have been synthesized and characterized for their structural and electronic properties. For example, the synthesis and characterization of novel bisheteroaryl bisazo dyes derived from thiazole compounds demonstrate the versatility of thiazoles in creating materials with specific optical properties. These dyes have been studied for their dyeing and solvatochromic behavior, indicating potential applications in materials science and sensor technologies (Modi & Patel, 2013).

Materials Science

In materials science, thiazole derivatives have been investigated for their electrochromic properties. Chalcogenodiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers, incorporating thiazole units, have been designed for green and near-infrared electrochromics. These materials exhibit significant optical contrast and fast response times, suggesting their utility in electrochromic devices and potentially in energy-efficient smart windows (Ming et al., 2015).

Medicinal Chemistry

In medicinal chemistry, thiazole derivatives have been explored for their antimicrobial activities. New approaches for the synthesis of thiazoles and their fused derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. These studies highlight the potential of thiazole derivatives in developing new antimicrobial agents, which could be critical in addressing the growing issue of antibiotic resistance (Wardkhan et al., 2008).

Corrosion Inhibition

Additionally, thiazole derivatives have been evaluated as corrosion inhibitors, demonstrating their potential to protect metals against corrosion in aggressive environments. This application is particularly relevant in industrial settings where metal preservation is critical. The synthesis and potential applications of some thiazoles as corrosion inhibitors of copper in acidic solutions have been documented, with studies showing high inhibition efficiencies, highlighting their importance in industrial corrosion protection (Farahati et al., 2019).

Properties

IUPAC Name

4-(4-methylthiophen-2-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2.ClH/c1-9-6-11(17-7-9)10-8-18-13(15-10)16-12-4-2-3-5-14-12;/h2-8H,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZTCWMAXGXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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